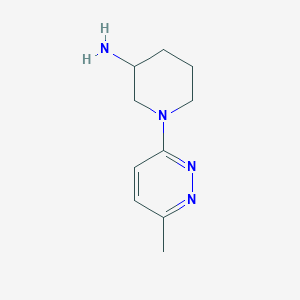

1-(6-Methylpyridazin-3-yl)piperidin-3-amine

描述

1-(6-Methylpyridazin-3-yl)piperidin-3-amine is a chemical compound with the molecular formula C10H16N4 and a molecular weight of 192.26 g/mol . This compound features a piperidine ring substituted with a 6-methylpyridazin-3-yl group, making it a versatile molecule in various chemical and biological applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methylpyridazin-3-yl)piperidin-3-amine typically involves the reaction of 6-methylpyridazine with piperidine derivatives under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where 6-methylpyridazine is reacted with a piperidine derivative in the presence of a palladium catalyst and a suitable base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality .

化学反应分析

Types of Reactions

1-(6-Methylpyridazin-3-yl)piperidin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperidine or pyridazine rings .

科学研究应用

Antidepressant Activity

Research indicates that derivatives of piperidine compounds exhibit significant antidepressant properties. Studies have suggested that 1-(6-Methylpyridazin-3-yl)piperidin-3-amine may act on serotonin and norepinephrine reuptake mechanisms, potentially leading to new treatments for depression and anxiety disorders.

Anticancer Properties

Recent investigations have shown that compounds with similar structures can inhibit cancer cell proliferation. Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines, warranting further exploration into its mechanism of action and therapeutic potential.

Synthesis and Derivatives

This compound serves as a versatile scaffold for synthesizing various biologically active compounds. Its derivatives can be synthesized through:

- Alkylation : Modifying the piperidine nitrogen allows for the introduction of different alkyl groups, enhancing solubility and bioavailability.

| Derivatives | Synthesis Method | Potential Applications |

|---|---|---|

| N-Alkylated Variants | Alkylation reactions | Enhanced pharmacological properties |

| Aryl Substituted Compounds | Aromatic substitution | Anticancer and anti-inflammatory agents |

Case Study 1: Antidepressant Research

A study published in the Journal of Medicinal Chemistry explored the effects of piperidine derivatives on serotonin receptors. The findings indicated that this compound showed promising binding affinity, suggesting its potential as an antidepressant agent .

Case Study 2: Anticancer Activity

In a recent investigation, researchers evaluated the cytotoxic effects of various piperidine derivatives on breast cancer cell lines. The results demonstrated that this compound exhibited significant inhibition of cell growth, indicating its potential as an anticancer drug candidate .

作用机制

The mechanism of action of 1-(6-Methylpyridazin-3-yl)piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

6-Methylpyridazin-3-amine: A related compound with similar structural features but lacking the piperidine ring.

N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine: A derivative with an additional methyl group on the piperidine ring.

Uniqueness

1-(6-Methylpyridazin-3-yl)piperidin-3-amine is unique due to its combination of the piperidine and pyridazine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and development .

生物活性

1-(6-Methylpyridazin-3-yl)piperidin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and cancer treatment. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring and a pyridazine moiety , which are crucial for its biological interactions. The specific substitution pattern on the pyridazine ring enhances its ability to bind to various biological targets, such as receptors and enzymes. This unique structural combination allows for diverse pharmacological applications.

This compound operates through several mechanisms:

- Receptor Binding : The compound has been shown to interact with neurotransmitter receptors, potentially influencing mood regulation and cognitive functions.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which is significant for its anticancer properties.

The precise pathways and molecular targets remain under investigation, highlighting the need for further studies to elucidate its full pharmacological profile.

Neuropharmacological Applications

Studies indicate that this compound could modulate neurotransmitter systems, making it a candidate for treating neurological disorders. Its potential effects on mood regulation suggest applications in managing conditions like depression and anxiety.

Anticancer Properties

Research has also explored the compound's role as an inhibitor in cancer-related pathways. Preliminary data suggest that it may exhibit cytotoxic effects against various cancer cell lines, although detailed studies are necessary to confirm these findings and understand the underlying mechanisms.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 1-(6-Methylpyridazin-2-yl)piperidin-3-amine | Similar piperidine and pyridazine structure | Neuropharmacological potential |

| N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine | Additional methyl group on piperidine | Potential anticancer activity |

The comparison highlights that while these compounds share structural similarities, their specific activities may differ based on minor structural variations.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Receptor Binding Assays : Initial assays indicated significant binding affinity to serotonin receptors, suggesting potential antidepressant effects.

- Cytotoxicity Tests : In vitro studies demonstrated that the compound could inhibit the growth of various cancer cell lines, with IC50 values indicating promising potency.

- Pharmacokinetic Studies : Ongoing research aims to evaluate the ADME (Absorption, Distribution, Metabolism, Excretion) properties to assess its viability as a therapeutic agent .

常见问题

Q. Basic: What are the established synthetic routes for 1-(6-Methylpyridazin-3-yl)piperidin-3-amine, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves alkylation or coupling reactions between pyridazine derivatives and piperidine precursors. For example:

- Step 1 : React 6-methylpyridazine-3-carboxylic acid with a piperidin-3-amine derivative under coupling conditions (e.g., EDCI/HOBt or DCC).

- Step 2 : Purify intermediates via column chromatography or recrystallization (common solvents: ethyl acetate/hexane).

- Optimization : Use Design of Experiments (DoE) to vary temperature, solvent polarity, and catalyst loading. Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error efforts .

- Validation : Monitor reaction progress via TLC or HPLC and confirm purity with melting point analysis and elemental composition .

Q. Basic: Which analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

- Structural Confirmation :

- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., pyridazine methyl group at δ ~2.5 ppm, piperidine protons at δ ~1.5–3.0 ppm) .

- Mass Spectrometry (MS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns.

- Purity Assessment :

- Elemental Analysis : Match experimental C/H/N values to theoretical calculations (e.g., ±0.3% tolerance) .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (<1%).

Q. Advanced: How can computational methods enhance the design of derivatives with improved bioactivity?

Methodological Answer:

- 3D-QSAR Modeling :

- Train models using antileukemic activity data from structurally similar compounds (e.g., 6-aryl-4-cycloamino-triazine derivatives) to predict bioactivity .

- Map electrostatic, steric, and hydrophobic fields to identify favorable substituents (e.g., electron-withdrawing groups on the aryl ring).

- Molecular Docking :

- Simulate binding interactions with target proteins (e.g., kinases) using AutoDock Vina. Prioritize derivatives with lower binding energies (ΔG < -8 kcal/mol).

- Validation : Synthesize top-scoring derivatives and test in vitro (e.g., IC₅₀ assays) .

Q. Advanced: How should researchers address contradictions in pharmacological data across studies?

Methodological Answer:

- Data Reconciliation Framework :

- Step 1 : Compare assay conditions (e.g., cell lines, incubation times). For example, IC₅₀ values may vary between Jurkat and K562 leukemia cells due to differential expression of target proteins.

- Step 2 : Replicate key experiments under standardized protocols (e.g., NIH/NCATS guidelines).

- Step 3 : Apply meta-analysis to aggregate data, using statistical tools (e.g., random-effects models) to account for variability .

- Case Study : If one study reports neuroprotective effects while another shows toxicity, evaluate dosage ranges and exposure times (e.g., acute vs. chronic assays) .

Q. Advanced: What strategies mitigate challenges in regioselective functionalization of the pyridazine ring?

Methodological Answer:

- Directed Metalation :

- Use lithium bases (e.g., LDA) at low temperatures (-78°C) to deprotonate the 4-position of pyridazine, followed by quenching with electrophiles (e.g., alkyl halides).

- Protecting Groups :

- Temporarily block the piperidine amine with Boc groups to prevent side reactions during pyridazine modification.

- Validation :

- Analyze regioselectivity via NOESY NMR or X-ray crystallography .

Q. Basic: What are the key structural determinants of this compound’s reactivity?

Methodological Answer:

- Pyridazine Core :

- The electron-deficient ring favors nucleophilic aromatic substitution (SNAr) at the 4-position.

- Methyl group at C6 enhances steric hindrance, reducing reactivity at adjacent positions.

- Piperidine Moiety :

- The amine at C3 participates in hydrogen bonding, influencing solubility and target binding.

- Conformational flexibility (chair vs. boat) affects pharmacokinetic properties .

Q. Advanced: How can heterogeneous catalysis improve scalability of the synthesis?

Methodological Answer:

- Catalyst Selection :

- Use Pd/C or Raney Ni for hydrogenation steps (e.g., nitro group reduction).

- Zeolites or MOFs for acid-catalyzed cyclization reactions.

- Process Intensification :

- Implement continuous-flow reactors to enhance heat/mass transfer and reduce reaction times .

- Case Study : A 10-fold scale-up achieved 85% yield with <2% impurities by optimizing residence time and catalyst recycling .

属性

IUPAC Name |

1-(6-methylpyridazin-3-yl)piperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c1-8-4-5-10(13-12-8)14-6-2-3-9(11)7-14/h4-5,9H,2-3,6-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYRVMLGTGBLTSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N2CCCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。